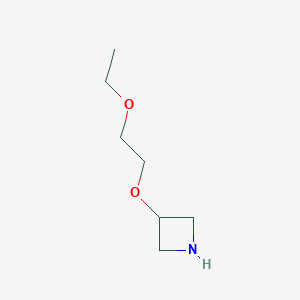
(3-Nitrooxetan-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Nitrooxetan-3-yl)methanol is a chemical compound belonging to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of a nitro group (-NO2) attached to the oxetane ring and a hydroxymethyl group (-CH2OH) at the same carbon atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrooxetan-3-yl)methanol typically involves the nitration of oxetane derivatives. One common method is the nitration of oxetane-3-methanol using nitric acid in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: (3-Nitrooxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) are typical methods for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Formation of (3-Nitrooxetan-3-yl)formaldehyde or (3-Nitrooxetan-3-yl)carboxylic acid.
Reduction: Formation of (3-Aminooxetan-3-yl)methanol.
Substitution: Formation of various substituted oxetane derivatives.
科学研究应用
(3-Nitrooxetan-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of (3-Nitrooxetan-3-yl)methanol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
相似化合物的比较
(3-Nitrooxetan-3-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
(3-Nitrooxetan-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(3-Nitrooxetan-3-yl)formaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
Uniqueness: (3-Nitrooxetan-3-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the oxetane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
1305208-05-2 |
|---|---|
分子式 |
C4H7NO4 |
分子量 |
133.10 g/mol |
IUPAC 名称 |
(3-nitrooxetan-3-yl)methanol |
InChI |
InChI=1S/C4H7NO4/c6-1-4(5(7)8)2-9-3-4/h6H,1-3H2 |
InChI 键 |
FWDARCPBVMBMLK-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)(CO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-6-amine](/img/structure/B11923701.png)


![1-Oxaspiro[4.4]non-6-en-2-one](/img/structure/B11923730.png)
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)
![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)
![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)

![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)
